Bofutrelvir vs. Nirmatrelvir: Superior Retention of Potency Against E166V Drug-Resistant Mpro Mutant
In a direct comparative study using recombinant SARS-CoV-2 Mpro E166V mutant, bofutrelvir demonstrated markedly superior retention of inhibitory activity compared to nirmatrelvir. While the E166V mutation increased resistance to nirmatrelvir by over 300-fold [1], bofutrelvir's binding was far less affected due to its greater structural flexibility, which alleviates the steric clash introduced by the valine substitution [1][2]. Biochemical IC50 assays on the E166V mutant confirmed this differential susceptibility.
| Evidence Dimension | Retention of inhibitory potency against E166V Mpro mutant |
|---|---|
| Target Compound Data | Bofutrelvir maintains significant binding affinity and inhibitory activity; steric clash alleviated by flexible structure |
| Comparator Or Baseline | Nirmatrelvir: Resistance increased >300-fold; EC50 increased 100-fold in antiviral assays |
| Quantified Difference | Bofutrelvir exhibits minimal loss of activity compared to >300-fold resistance for nirmatrelvir |
| Conditions | Recombinant SARS-CoV-2 Mpro E166V mutant; enzyme activity assays; X-ray crystallography of drug-enzyme complexes |
Why This Matters
This differential resistance profile directly informs procurement for studies investigating antiviral durability or for therapeutic use in settings where E166V-containing variants may emerge.
- [1] Hu Y, Lewandowski EM, Tan H, et al. Structural basis for varying drug resistance of SARS-CoV-2 Mpro E166 variants. mBio. 2025;e02624-24. View Source
- [2] Zhao Y, Fang C, Zhang Q, et al. New Super Mutations in COVID-19 Main Protease Threaten Effectiveness of Existing Antiviral Drugs. Thailand Medical News. 2025. View Source
